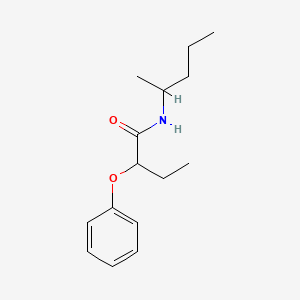
N-(pentan-2-yl)-2-phenoxybutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pentan-2-yl)-2-phenoxybutanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a phenoxy group attached to a butanamide backbone, with a pentan-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(pentan-2-yl)-2-phenoxybutanamide typically involves the reaction of 2-phenoxybutanoic acid with pentan-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(pentan-2-yl)-2-phenoxybutanamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products Formed:
Oxidation: Phenol derivatives.
Reduction: Corresponding amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
N-(pentan-2-yl)-2-phenoxybutanamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.
Biological Studies: It is used in studies to understand its effects on cellular processes and pathways.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Pharmacology: Research is conducted to explore its pharmacokinetic and pharmacodynamic properties.
Toxicology: Studies are performed to assess its safety and toxicity profiles.
Mechanism of Action
The mechanism of action of N-(pentan-2-yl)-2-phenoxybutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may bind to a receptor and modulate its activity, resulting in downstream effects on gene expression and protein synthesis.
Comparison with Similar Compounds
- N-(pentan-2-yl)-2-phenoxyacetamide
- N-(pentan-2-yl)-2-phenoxypropionamide
- N-(pentan-2-yl)-2-phenoxyvaleramide
Comparison: N-(pentan-2-yl)-2-phenoxybutanamide is unique due to its specific structural features, such as the length of the carbon chain and the position of the phenoxy group. These structural differences can influence its chemical reactivity, biological activity, and physical properties. For instance, the butanamide backbone may provide different steric and electronic environments compared to acetamide or propionamide derivatives, leading to variations in their interactions with biological targets.
Properties
CAS No. |
600141-59-1 |
|---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
N-pentan-2-yl-2-phenoxybutanamide |
InChI |
InChI=1S/C15H23NO2/c1-4-9-12(3)16-15(17)14(5-2)18-13-10-7-6-8-11-13/h6-8,10-12,14H,4-5,9H2,1-3H3,(H,16,17) |
InChI Key |
VEPUEKADPSEAMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC(=O)C(CC)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-3-phenylbutan-1-one](/img/structure/B11172217.png)

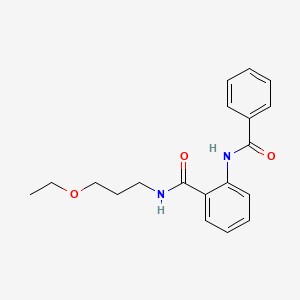
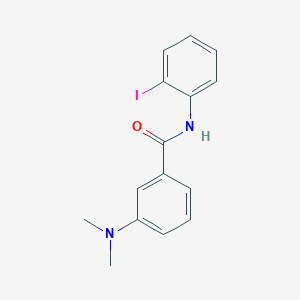

![3-chloro-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11172247.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,3-dimethylbutanamide](/img/structure/B11172253.png)
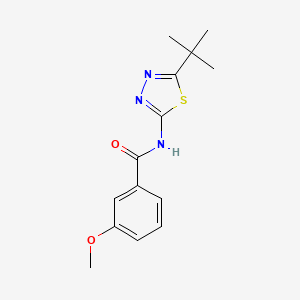
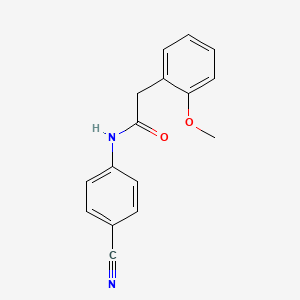
![N-[4-(hexylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B11172271.png)
![4-[(4-Methylbenzyl)carbamoyl]phenyl acetate](/img/structure/B11172276.png)
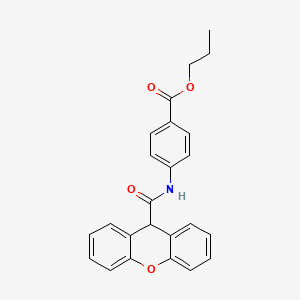
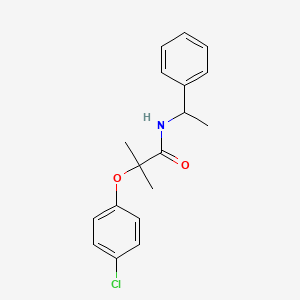
![4-Acetylamino-N-[4-(piperidine-1-sulfonyl)-phenyl]-benzamide](/img/structure/B11172290.png)
